molecular formula C17H18O B8227904 1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one

1-(3,4'-Dimethyl-[1,1'-biphenyl]-4-yl)propan-1-one

Cat. No.: B8227904
M. Wt: 238.32 g/mol
InChI Key: LZKUSNNQDNANBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl structure with two methyl groups attached to the 3 and 4 positions of one phenyl ring, and a propanone group attached to the 4 position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 3,4’-dimethylbiphenyl is reacted with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and conjugation with other biomolecules.

Comparison with Similar Compounds

    1-(3,4-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of methyl groups.

    1-(4-Methylphenyl)propan-1-one: Lacks the biphenyl structure and has a single phenyl ring with a methyl group.

Uniqueness: 1-(3,4’-Dimethyl-[1,1’-biphenyl]-4-yl)propan-1-one is unique due to its biphenyl structure with specific methyl and propanone substitutions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[2-methyl-4-(4-methylphenyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-4-17(18)16-10-9-15(11-13(16)3)14-7-5-12(2)6-8-14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKUSNNQDNANBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.